2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the thiazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide: shares structural similarities with other pyrrolo[3,2-d]pyrimidine derivatives and thiazole-containing compounds.
Methanone, (3-methoxyphenyl)[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-: is another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-25-12-4-2-11(3-5-12)13-8-20-16-15(13)21-10-22-17(16)27-9-14(24)23-18-19-6-7-26-18/h2-8,10,20H,9H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMSDAAIDDHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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